High-Resolution Crystal Structure Defines Precise Binding Mode for HDAC6 ZnF-UBD
2-(Benzo[d]thiazol-2-yl)acetic acid demonstrates a structurally validated binding mode to the HDAC6 zinc-finger ubiquitin-binding domain (ZnF-UBD), with a crystal structure solved at 1.55 Å resolution [1]. In this structure, the carboxylate group of the compound directly mimics the C-terminal extremity of ubiquitin, a feature not observed with simpler benzothiazole analogs such as 2-aminobenzothiazole or benzothiazole, which lack the appropriate carboxylate geometry [1].
| Evidence Dimension | Structural resolution of protein-ligand complex |
|---|---|
| Target Compound Data | 1.55 Å resolution, R-free 0.168, R-work 0.148 |
| Comparator Or Baseline | 2-Aminobenzothiazole (no reported HDAC6 ZnF-UBD co-crystal structure) |
| Quantified Difference | Target compound yields a high-resolution co-crystal structure; comparator does not bind this domain |
| Conditions | X-ray diffraction of HDAC6 ZnF-UBD domain (Homo sapiens) expressed in E. coli BL21(DE3), complexed with 2-(Benzo[d]thiazol-2-yl)acetic acid fragment |
Why This Matters
This validated binding mode provides a direct structural basis for rational design of HDAC6 ZnF-UBD inhibitors, enabling structure-activity relationship (SAR) studies that are not possible with non-binding analogs.
- [1] Ferreira de Freitas, R., Harding, R.J., Franzoni, I., et al. (2018). J Med Chem, 61(10), 4517-4527. DOI: 10.1021/acs.jmedchem.8b00258. RCSB PDB ID: 6CE8. Resolution: 1.55 Å, R-free: 0.168, R-work: 0.148. View Source
